molecular formula C13H18ClNO B2833769 2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol CAS No. 1225556-57-9

2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol

Cat. No.: B2833769
CAS No.: 1225556-57-9
M. Wt: 239.74
InChI Key: WVLIQDBZEYQRSY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol is an organic compound that features a chlorophenyl group attached to a piperidinyl ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and piperidine.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to modify the piperidine ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethanone.

    Reduction: Formation of various reduced piperidine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(piperidin-4-yl)ethan-1-ol: Similar structure but with a different position of the piperidine ring.

    2-(4-Chlorophenyl)-1-(piperidin-2-yl)ethan-1-ol: Another positional isomer.

    2-(4-Bromophenyl)-1-(piperidin-3-yl)ethan-1-ol: Similar compound with a bromine atom instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-piperidin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-12-5-3-10(4-6-12)8-13(16)11-2-1-7-15-9-11/h3-6,11,13,15-16H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLIQDBZEYQRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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